molecular formula C18H19N3O2S2 B2716155 2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-88-0

2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2716155
M. Wt: 373.49
InChI Key: MZGANEZSMHEHMR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fluorescent Probes for Thiophenols Discrimination

The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols in water samples highlights a significant application in environmental and biological sciences. Using reaction-based fluorescent probes designed with N-butyl-4-amino-1,8-naphthalimide as the fluorophore and 2,4-dinitrobenzenesulfonamide group for recognition, researchers have achieved high sensitivity and selectivity with a detection limit of 20 nM. This technique demonstrates potential for thiophenols sensing, crucial for monitoring environmental pollutants and biological systems (Wang et al., 2012).

Catalysis and Synthesis of Novel Compounds

The compound has also found application in the synthesis of novel chemical structures. For instance, the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst facilitated the synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This method demonstrates an efficient approach to creating new chemical entities, which could have further applications in various fields of chemistry and pharmacology (Khashi et al., 2014).

Ligands for Metal Coordination

Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has opened new avenues in metal coordination chemistry. These compounds, with their variable sulfonamide substituents, have been studied for their molecular and supramolecular structures, showcasing different hydrogen bonding and π-π stacking interactions. Such ligands are valuable for developing coordination complexes with potential applications in catalysis, material science, and molecular electronics (Jacobs et al., 2013).

Antimicrobial and Anti-Inflammatory Agents

The synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents have shown that pyrazolyl benzenesulfonamide derivatives exhibit significant activity. This research suggests that modifying the benzenesulfonamide structure could lead to new therapeutic agents with improved safety profiles and efficacy against various bacterial infections (Bekhit et al., 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2,4-dimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-13-5-6-17(14(2)10-13)25(22,23)20-9-7-16-12-24-18(21-16)15-4-3-8-19-11-15/h3-6,8,10-12,20H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGANEZSMHEHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

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